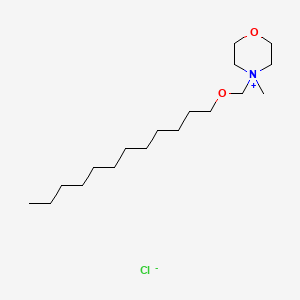
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride is a quaternary ammonium compound. It is a derivative of morpholine, which is a heterocyclic amine featuring both amine and ether functional groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride typically involves the quaternization of morpholine. The process begins with the reaction of morpholine with dodecyl chloride under controlled conditions to form the intermediate compound. This intermediate is then further reacted with methyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for large-scale output. The process is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield the corresponding alcohol.
科学的研究の応用
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in cell culture studies to investigate its effects on cell membranes and transport mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties.
作用機序
The mechanism of action of Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride primarily involves its interaction with cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This disruption can lead to cell lysis in microbial cells, making it an effective antimicrobial agent. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity.
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, which lacks the dodecyloxy and methyl groups.
Quaternary Ammonium Compounds: Other compounds in this class, such as benzalkonium chloride and cetyltrimethylammonium chloride, share similar surfactant and antimicrobial properties.
Uniqueness
Morpholinium, 4-((dodecyloxy)methyl)-4-methyl-, chloride is unique due to its specific structure, which imparts distinct surfactant properties and enhances its ability to disrupt cell membranes. The presence of the dodecyloxy group increases its hydrophobicity, making it more effective in interacting with lipid bilayers compared to simpler quaternary ammonium compounds.
特性
CAS番号 |
73448-52-9 |
|---|---|
分子式 |
C18H38ClNO2 |
分子量 |
336.0 g/mol |
IUPAC名 |
4-(dodecoxymethyl)-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C18H38NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-19(2)13-16-20-17-14-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
OKVVRWSQPJRXLV-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCOC[N+]1(CCOCC1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




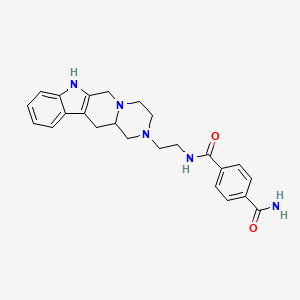
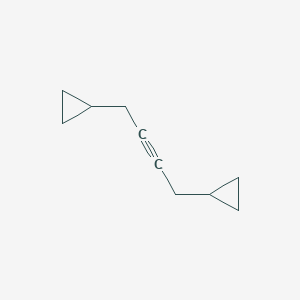
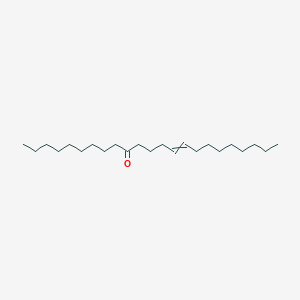
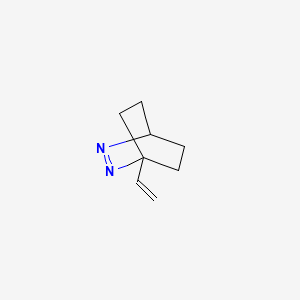
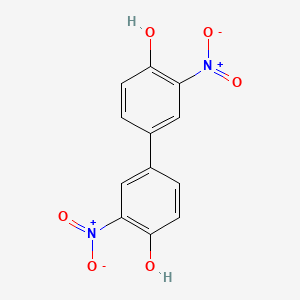
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
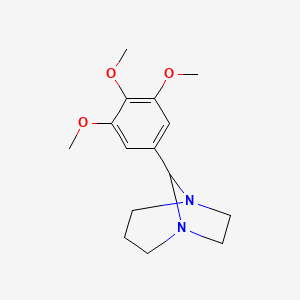
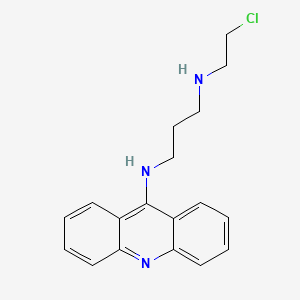
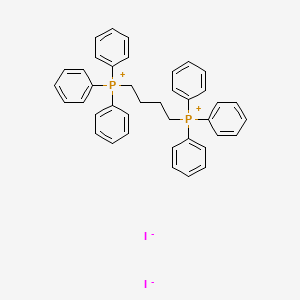
![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)
![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
